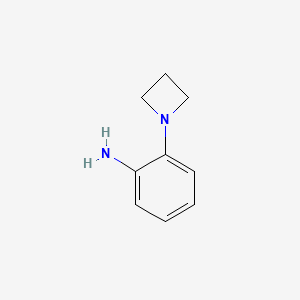

2-(Azétidin-1-yl)aniline

Vue d'ensemble

Description

“2-(Azetidin-1-yl)aniline” is a research chemical with the CAS number 1314907-47-5 . It has a molecular formula of C9H12N2 and a molecular weight of 148.2 g/mol .

Molecular Structure Analysis

The molecular structure of “2-(Azetidin-1-yl)aniline” consists of a four-membered azetidine ring attached to an aniline group . The exact spatial arrangement of these groups could not be found in the available resources.Chemical Reactions Analysis

While specific chemical reactions involving “2-(Azetidin-1-yl)aniline” are not available, azetidinones are known to participate in various chemical reactions . For example, they can be used in the synthesis of 3-pyrrole-substituted 2-azetidinones .Physical and Chemical Properties Analysis

“2-(Azetidin-1-yl)aniline” has a molecular weight of 148.21 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Activité Antimicrobienne

Les dérivés de “2-(Azétidin-1-yl)aniline”, connus sous le nom d’azétidinones, présentent une activité antimicrobienne significative. Ils sont rapportés comme étant de puissants inhibiteurs de plusieurs enzymes telles que la tryptase humaine, la chymase, la thrombine, l’élastase des leucocytes, la protéase du cytomégalovirus humain et l’enzyme protéase de la sérine . Cela les rend précieux dans le développement de nouveaux agents antibactériens et antifongiques, en particulier compte tenu de leur efficacité contre une large gamme de micro-organismes, y compris les champignons, les souches Gram-positives comme Staphylococcus aureus, Bacillus subtilis, et les souches Gram-négatives telles que Escherichia coli, Vibrio cholera, et Pseudomonas aeruginosa .

Applications Anti-inflammatoires et Analgésiques

Les azétidinones dérivées de “this compound” ont été étudiées pour leurs propriétés anti-inflammatoires et analgésiques. Ces composés peuvent potentiellement être utilisés pour développer de nouveaux médicaments pour le traitement des conditions qui impliquent l’inflammation et la douleur .

Activité Antituberculeuse

L’activité antituberculeuse des dérivés d’azétidinone est un autre domaine de recherche prometteur. Compte tenu du défi continu de la tuberculose et de l’émergence de souches résistantes aux médicaments, ces composés pourraient conduire à de nouvelles options thérapeutiques pour ce problème de santé mondial .

Propriétés Anticonvulsivantes

La recherche a indiqué que les azétidinones peuvent posséder des propriétés anticonvulsivantes, suggérant une application potentielle dans le traitement des troubles convulsifs. Cela ouvre des possibilités pour créer de nouveaux médicaments qui pourraient aider à gérer l’épilepsie et les conditions connexes .

Activités Antitumorales et Anti-VIH

Les dérivés d’azétidinone sont explorés pour leurs activités antitumorales et anti-VIH. Leur mécanisme d’action comprend l’inhibition d’enzymes vitales nécessaires à la réplication et à la survie des cellules cancéreuses et du VIH, ce qui en fait des candidats pour la recherche sur le traitement du cancer et du VIH/SIDA .

Effets Antiparkinsoniens et Antidiabétiques

Il y a un intérêt pour les effets antiparkinsoniens et antidiabétiques potentiels des azétidinones. Ces composés pourraient contribuer au développement de traitements pour la maladie de Parkinson et le diabète, deux conditions de santé prévalentes et impactantes .

Synthèse de Composés Hétérocycliques

Les azétidinones sont cruciales dans la synthèse de divers composés hétérocycliques, qui sont une pierre angulaire de la chimie médicinale. Ils servent d’intermédiaires clés dans la création de nombreux produits pharmaceutiques .

Activité Pharmacologique

L’activité pharmacologique des azétidinones comprend des effets antidépresseurs et nootropes potentiels. Cela suggère qu’elles pourraient être utilisées dans le développement de médicaments visant à améliorer l’humeur et les fonctions cognitives .

Mécanisme D'action

Target of Action

The primary targets of 2-(Azetidin-1-yl)aniline are certain types of fungi, including Aspergillus niger and Aspergillus flavus . These fungi are pathogenic microorganisms that can cause infections in humans and other organisms.

Mode of Action

It is known that azetidin-2-ones, a class of compounds to which 2-(azetidin-1-yl)aniline belongs, have potent antifungal activity . They interact with their targets, disrupting their normal functions and leading to their death .

Biochemical Pathways

Azetidin-2-ones are known to interfere with the biosynthesis of cell walls in fungi . This disruption in cell wall synthesis can lead to the death of the fungi.

Pharmacokinetics

It is known that azetidin-2-ones are hydrolytically vulnerable solids , which may influence their absorption and distribution in the body

Result of Action

The result of the action of 2-(Azetidin-1-yl)aniline is the death of the target fungi. By disrupting cell wall synthesis, the compound causes the fungi to die, thereby preventing or treating fungal infections .

Analyse Biochimique

Biochemical Properties

2-(Azetidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division. The interaction between 2-(Azetidin-1-yl)aniline and tubulin leads to the inhibition of tubulin polymerization, which can affect cell division and proliferation . Additionally, 2-(Azetidin-1-yl)aniline has been shown to interact with various enzymes involved in metabolic pathways, altering their activity and thus influencing cellular metabolism .

Cellular Effects

2-(Azetidin-1-yl)aniline has notable effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, 2-(Azetidin-1-yl)aniline has demonstrated antiproliferative activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .

Molecular Mechanism

The molecular mechanism of action of 2-(Azetidin-1-yl)aniline involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics . This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells. Additionally, 2-(Azetidin-1-yl)aniline can modulate the activity of various enzymes, leading to changes in metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Azetidin-1-yl)aniline have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-(Azetidin-1-yl)aniline is relatively stable under standard laboratory conditions, but its degradation products can also influence cellular processes . Long-term exposure to 2-(Azetidin-1-yl)aniline has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 2-(Azetidin-1-yl)aniline vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 2-(Azetidin-1-yl)aniline can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

2-(Azetidin-1-yl)aniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that can influence cellular functions . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, 2-(Azetidin-1-yl)aniline can affect metabolic flux and metabolite levels, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(Azetidin-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cells, 2-(Azetidin-1-yl)aniline can accumulate in specific tissues, influencing its localization and activity. The compound’s distribution is also affected by its interactions with binding proteins, which can modulate its bioavailability and therapeutic effects .

Subcellular Localization

The subcellular localization of 2-(Azetidin-1-yl)aniline plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, 2-(Azetidin-1-yl)aniline can be targeted to specific cellular compartments through post-translational modifications and targeting signals. These modifications direct the compound to organelles such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular processes .

Propriétés

IUPAC Name |

2-(azetidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-4-1-2-5-9(8)11-6-3-7-11/h1-2,4-5H,3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXLBHZLYFBCLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 8-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465846.png)

![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]aminehydrochloride](/img/structure/B1465848.png)

![tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate-oxalate (2:1)](/img/structure/B1465849.png)

![3-[(4-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1465851.png)

![Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B1465852.png)